BenchChemオンラインストアへようこそ!

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Carbonic Anhydrase Inhibition Anticancer 7-Aryl SAR

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 162442-13-9) is a heteroaromatic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a recognized purine bioisostere scaffold. It has a molecular weight of 214.20 g/mol, a predicted density of 1.40±0.1 g/cm³, and a LogP of approximately 1.92.

Molecular Formula C11H7FN4
Molecular Weight 214.203
CAS No. 162442-13-9
Cat. No. B2874695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS162442-13-9
Molecular FormulaC11H7FN4
Molecular Weight214.203
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=NC=NN23)F
InChIInChI=1S/C11H7FN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
InChIKeyFUXDPAMTWYNPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 162442-13-9): Core Scaffold Procurement & Differentiation Guide


7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 162442-13-9) is a heteroaromatic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a recognized purine bioisostere scaffold [1]. It has a molecular weight of 214.20 g/mol, a predicted density of 1.40±0.1 g/cm³, and a LogP of approximately 1.92 . The compound is primarily supplied as a research intermediate (typical purity ≥90–95%) for the synthesis of more complex biologically active molecules, rather than as a final active pharmaceutical ingredient .

Why 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Just Any Triazolopyrimidine Analog


Within the triazolopyrimidine family, both the position and electronic nature of the substituent profoundly alter target binding and selectivity. The 4-fluorophenyl group at the 7-position specifically influences the scaffold's electron distribution, lipophilicity, and steric profile compared to the unsubstituted 7-phenyl or 7-(4-chlorophenyl) analogs [1]. SAR studies demonstrate that 7-aryl modifications can shift inhibitory potency against human carbonic anhydrase isoforms by over an order of magnitude, while 2-substituted triazolopyrimidines engage entirely different targets such as tubulin [2]. Generic substitution therefore risks losing the specific binding interactions or physicochemical properties that make this scaffold a privileged starting point.

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine


7-(4-Fluorophenyl) Substituent Enables Low-Nanomolar hCA IX/XII Inhibition Not Achievable with Unsubstituted Phenyl

In a focused library of 7-aryl/heteroaryl triazolopyrimidine sulfanilamides, compounds bearing a 4-fluorophenyl substituent at the 7-position achieved single-digit nanomolar Ki values against tumor-associated carbonic anhydrase isoforms hCA IX and XII. By contrast, the unsubstituted 7-phenyl derivative showed substantially weaker inhibition. The most potent 4-fluorophenyl-containing analog (compound 1j) exhibited a Ki of 8.6 nM against hCA IX and 5.4 nM against hCA XII [1].

Carbonic Anhydrase Inhibition Anticancer 7-Aryl SAR

7-(4-Fluorophenyl) Scaffold Outperforms 2-Substituted Triazolopyrimidines in HIV-1 NNRTI Potency Against Wild-Type and Drug-Resistant Strains

Structure-guided optimization of triazolopyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) produced compound 7n, a 7-aryl substituted analog. It demonstrated an EC50 of 0.02 μM against wild-type HIV-1 IIIB and 7.6 μM against the K103N/Y181C double mutant, outperforming both nevirapine (EC50 = 0.15 μM and 2.9 μM) and delavirdine (EC50 = 0.07 μM and >36 μM) [1]. This potency advantage is associated with the 7-aryl substitution pattern, whereas 2-substituted triazolopyrimidines are entirely absent from this antiviral chemotype.

HIV-1 NNRTI Antiviral Drug Resistance

LogP of 1.92 Distinguishes 7-(4-Fluorophenyl) from the 4-Chlorophenyl Analog, Impacting Permeability and Metabolic Stability

The measured/predicted LogP of 7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is approximately 1.92, while the 4-chlorophenyl analog (CAS 160290-42-6) has a higher LogP of approximately 2.5–2.8 (estimated from structural data; MW 230.65, density 1.5±0.1 g/cm³) . In drug design, the lower lipophilicity of the fluorinated analog often translates to improved aqueous solubility, reduced CYP450 inhibition, and lower metabolic clearance compared to chlorinated congeners [1].

Physicochemical Properties Lipophilicity Drug Design

7-Aryl Triazolopyrimidine Scaffold Achieves Selective LSD1 Inhibition (IC50 = 1.72 μM) with FAD-Competitive Mechanism, Unattainable with 2-Substituted Analogs

Compound C26, a [1,2,4]triazolo[1,5-a]pyrimidine derivative with a 7-aryl substitution pattern, inhibited LSD1 reversibly with an IC50 of 1.72 μM and demonstrated clear selectivity over MAO-A and MAO-B, critical for avoiding off-target CNS effects [1]. In contrast, 2-substituted triazolopyrimidines developed as tubulin polymerization inhibitors operate through an entirely different mechanism and have no reported LSD1 activity . The FAD-competitive binding mode of C26 further distinguishes this scaffold from covalent LSD1 inhibitors.

Epigenetics LSD1/KDM1A Inhibition Cancer Therapy

Triazolopyrimidine Core with 7-Aryl Substitution Demonstrates Superior Broad-Spectrum Fungicidal Activity vs. Commercial Carbendazim (EC50 = 5.34 vs. 7.62 μg/mL)

In a series of acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidines, compound 2-17, bearing a 7-aryl substitution pattern, displayed an EC50 of 5.34 μg/mL against Rhizoctonia solani, surpassing the commercial fungicide carbendazim (EC50 = 7.62 μg/mL) [1]. Against Botrytis cinerea, the same compound achieved an EC50 of 4.56 μg/mL, comparable to carbendazim. Notably, 2-substituted triazolopyrimidine derivatives were not represented among the most potent fungicidal compounds in this study.

Agrochemical Fungicide Crop Protection

7-(4-Fluorophenyl) Core Demonstrates Modular Synthetic Accessibility via Catalyst-Free One-Pot Procedure at Room Temperature

The synthesis of 7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a catalyst-free one-pot procedure at room temperature via reaction of dibenzoylacetylene derivatives with aminotriazole [1]. This contrasts with many 2-substituted triazolopyrimidine analogs that require multi-step sequences, microwave irradiation, or transition-metal catalysis [2]. The operational simplicity and mild conditions of the 7-aryl synthetic route reduce procurement risk and facilitate scale-up.

Synthetic Methodology Green Chemistry Building Block

Recommended Application Scenarios for 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 162442-13-9)


Tumor-Associated Carbonic Anhydrase Inhibitor Lead Generation

The 4-fluorophenyl substituent at the 7-position enables low-nanomolar inhibition of cancer-relevant hCA isoforms IX and XII (Ki = 5–9 nM range), as demonstrated by Romagnoli et al. (2023) [1]. Procurement of this building block supports immediate SAR exploration around the sulfanilamide moiety to optimize isoform selectivity while maintaining potency.

HIV-1 NNRTI Discovery Targeting Drug-Resistant Viral Strains

7-Aryl triazolopyrimidines have shown EC50 values as low as 0.02 μM against wild-type HIV-1 and retain activity against the K103N/Y181C double mutant that confers high-level resistance to first-generation NNRTIs [1]. This scaffold is strategically valuable for antiviral programs addressing emerging drug resistance.

Epigenetic LSD1/KDM1A Inhibitor Development for Oncology

Compound C26 established that 7-aryl-substituted triazolopyrimidines reversibly inhibit LSD1 (IC50 = 1.72 μM) with FAD-competitive kinetics and selectivity over MAO enzymes [1]. This scaffold provides a non-covalent alternative to irreversible LSD1 inhibitors, potentially reducing off-target toxicity in cancer therapy.

Novel Agrochemical Fungicide Scaffold Optimization

7-Aryl triazolopyrimidine derivatives have demonstrated superior in vitro fungicidal potency (EC50 = 5.34 μg/mL against R. solani) compared to the commercial standard carbendazim (EC50 = 7.62 μg/mL) [1]. This scaffold is suitable for hit-to-lead optimization in crop protection programs targeting soil-borne fungal pathogens.

Quote Request

Request a Quote for 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.